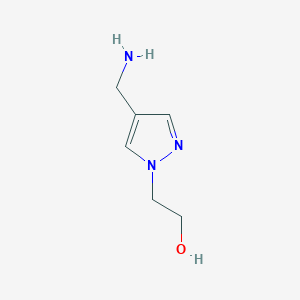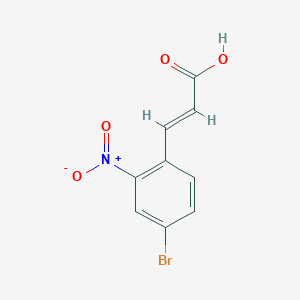
2-Acétoxy-2’,3’-dichlorobenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-2’,3’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3. It is known for its unique structure, which includes an acetoxy group and two chlorine atoms attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
2-Acetoxy-2’,3’-dichlorobenzophenone is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’,3’-dichlorobenzophenone typically involves the acetylation of 2’,3’-dichlorobenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction yields the desired product along with acetic acid as a byproduct.
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-2’,3’-dichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxy-2’,3’-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-Acetoxy-2’,3’-dichlorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetoxybenzophenone
- 2’,3’-Dichlorobenzophenone
- 2-Hydroxy-2’,3’-dichlorobenzophenone
Uniqueness
2-Acetoxy-2’,3’-dichlorobenzophenone is unique due to the presence of both acetoxy and dichloro groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits enhanced reactivity and a broader range of applications in scientific research.
Propriétés
IUPAC Name |
[2-(2,3-dichlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVGKMFIPNOAAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641597 |
Source


|
| Record name | 2-(2,3-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-76-7 |
Source


|
| Record name | 2-(2,3-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)






![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)



